molecular formula C20H20N2O B2772232 N-(2-ethylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257546-52-3

N-(2-ethylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No. B2772232
CAS RN: 1257546-52-3
M. Wt: 304.393
InChI Key: PSCVOHBPTQFEKY-UHFFFAOYSA-N
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Description

Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, are nitrogen-containing heterocycles that have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . They have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia to give a pyrrole . This reaction, known as the Paal-Knorr Pyrrole Synthesis, can be conducted under neutral or weakly acidic conditions .


Molecular Structure Analysis

The molecular structure of these compounds often involves a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The structure can be optimized using methods such as the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

Chemical Synthesis and Drug Development Research on compounds structurally related to N-(2-ethylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide focuses on their synthesis and potential as drug candidates. For example, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights the importance of such structures in the synthesis of antimalarial drugs (Magadum & Yadav, 2018). Another study explores structure/activity relationships in N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamides, showing the potential of such compounds as kappa-opioid agonists, indicating their significance in pain management and opioid research (Barlow et al., 1991).

Biological Activity and Pharmacology The investigation into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, as glutaminase inhibitors underlines the role of similar compounds in cancer research, showing how structural modifications can impact drug efficacy and solubility (Shukla et al., 2012).

Coordination Chemistry and Antioxidant Activity The synthesis and characterization of coordination complexes using pyrazole-acetamide derivatives, such as N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, reveal insights into the self-assembly processes influenced by hydrogen bonding and their antioxidant activities. This highlights the chemical versatility and potential biological applications of compounds with similar structures (Chkirate et al., 2019).

Anticancer Activity The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its evaluation as an anticancer agent through molecular docking analysis targeting the VEGFr receptor demonstrate the therapeutic potential of similar acetamide derivatives in cancer treatment. This research provides a foundation for the development of new anticancer drugs (Sharma et al., 2018).

Future Directions

The future directions for research on these compounds could involve further exploration of their biological activities and potential uses in pharmaceuticals and other applications. There is also a need for more Structure-Activity Relationship (SAR) research on these compounds .

properties

IUPAC Name

N-(2-ethylphenyl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-2-16-10-6-7-13-18(16)21-20(23)19(22-14-8-9-15-22)17-11-4-3-5-12-17/h3-15,19H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCVOHBPTQFEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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